molecular formula C7H15ClN2O2 B2683842 Piperidin-4-yl N-methylcarbamate;hydrochloride CAS No. 2418709-24-5

Piperidin-4-yl N-methylcarbamate;hydrochloride

Cat. No.: B2683842
CAS No.: 2418709-24-5
M. Wt: 194.66
InChI Key: AURRDKNZNUOKEE-UHFFFAOYSA-N
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Description

Piperidin-4-yl N-methylcarbamate hydrochloride is a piperidine derivative featuring a carbamate functional group with an N-methyl substituent. Its molecular formula is C₇H₁₅ClN₂O₂, with a molecular weight of 188.66 g/mol . The compound is commercially available for use in pharmaceutical and agrochemical research, particularly as a synthetic intermediate or building block for drug discovery .

Properties

IUPAC Name

piperidin-4-yl N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-7(10)11-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRDKNZNUOKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl N-methylcarbamate;hydrochloride typically involves the reaction of piperidine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl N-methylcarbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-methylcarbamate derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds.

Scientific Research Applications

Antibacterial Activity

Piperidin-4-yl N-methylcarbamate;hydrochloride has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In studies, it exhibited effective bactericidal activity at low concentrations comparable to established antibiotics such as vancomycin and linezolid. The compound was particularly potent against biofilm-forming strains, which are often resistant to conventional treatments .

Bacterial Strain Minimum Inhibitory Concentration (μg/mL) Activity
Methicillin-resistant Staphylococcus aureus (MRSA)0.78 - 3.125Strong bactericidal
Vancomycin-resistant Enterococcus faecium (VREfm)0.78 - 3.125Strong bactericidal
Staphylococcus epidermidis0.78 - 3.125Strong bactericidal
Gram-negative bacteria (e.g., E. coli)Not effectiveNo activity

Neuropharmacology

In the realm of neuropharmacology, this compound serves as a valuable scaffold for the development of compounds targeting the NAPE-PLD enzyme involved in the biosynthesis of bioactive lipids. Research indicates that modifications of this compound can lead to enhanced potency and selectivity for enzyme inhibition, making it a promising candidate for further pharmacological exploration .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that specific modifications to its structure can significantly enhance its efficacy against target enzymes and pathogens:

  • Modification of Substituents : Altering substituents on the piperidine ring has been shown to improve both lipophilicity and inhibitory potency.
  • Conformational Restrictions : Introducing conformational constraints can lead to increased binding affinity to target proteins, enhancing biological activity.

Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound against various bacterial strains in vitro. The results indicated that this compound not only inhibited growth but also reduced biofilm formation significantly, which is crucial for treating chronic infections associated with biofilm-producing bacteria.

Neuropharmacological Investigations

In vivo studies using animal models demonstrated that derivatives of this compound could modulate emotional behavior by affecting endocannabinoid signaling pathways through the inhibition of NAPE-PLD activity. This suggests potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of Piperidin-4-yl N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to altered biochemical pathways. The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the structural features, molecular properties, and known pharmacological activities of piperidin-4-yl N-methylcarbamate hydrochloride with related compounds:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Pharmacological Target Key Findings
Piperidin-4-yl N-methylcarbamate hydrochloride C₇H₁₅ClN₂O₂ 188.66 Carbamate group, N-methyl substituent Not explicitly stated Used in pharmaceuticals and agrochemicals; commercial availability noted .
Benzyl N-(piperidin-4-yl)carbamate hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 Benzyl carbamate Intermediate for synthesis Used as a synthetic intermediate; no direct pharmacological data .
SB207266 (N-Butylpiperidinylmethyl oxazinoindole amide) C₂₂H₂₉ClN₄O₂ ~409.0* Amide linkage, oxazinoindole moiety 5-HT₄ receptor antagonist High selectivity and in vivo stability; preclinical evaluation .
AC-90179 (Methoxyphenyl-benzyl-piperidinyl acetamide) C₂₃H₂₉ClN₂O₂ ~403.0* Acetamide, methoxyphenyl, benzyl groups 5-HT₂A inverse agonist Antipsychotic potential with low D₂ receptor affinity; reduced catalepsy .
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride C₁₂H₁₂F₂ClNO 267.68 Ketone group, difluorophenyl substitution Not specified Synthesized via Friedel-Crafts acylation; 62.4% overall yield .
2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride C₁₃H₁₈ClN₂O₂ 270.76 Benzamide, methoxy substitution Not specified Research-grade compound; safety data available .

*Calculated molecular weights based on formula.

Key Observations:
  • Functional Groups : Carbamates (e.g., piperidin-4-yl N-methylcarbamate) are less hydrolytically stable than amides (e.g., SB207266) but more stable than esters .
  • Pharmacological Targets: Piperidinyl compounds often target serotonin receptors (5-HT subtypes) due to their structural mimicry of endogenous ligands. For example, SB207266 antagonizes 5-HT₄ receptors, while AC-90179 acts as a 5-HT₂A inverse agonist .
  • Synthetic Utility : Benzyl carbamate derivatives (e.g., ) are common intermediates, whereas ketone-containing analogs () are synthesized for structural diversification.

Pharmacological and Clinical Relevance

Serotonin Receptor Modulators
  • AC-90179 : Atypical antipsychotic candidate with 5-HT₂A inverse agonism and minimal affinity for D₂ or H₁ receptors, reducing extrapyramidal side effects .
Carbamate vs. Amide Derivatives
  • Piperidin-4-yl N-methylcarbamate hydrochloride : The carbamate group may confer moderate metabolic stability compared to amides, though specific pharmacokinetic data are lacking in the evidence.
  • SB207266 : The amide linkage enhances in vivo stability, making it suitable for oral administration .

Biological Activity

Piperidin-4-yl N-methylcarbamate;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth review of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a carbamate derivative that exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for its application in organic synthesis and catalysis.

The compound primarily functions as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system. Studies have shown that derivatives of carbamates can inhibit these enzymes with varying degrees of potency. For instance, certain N,N-diphenyl substituted carbamates demonstrated significant inhibition of AChE with IC50 values ranging from 1.60 to 311.0 µM .

Biological Activities

1. Enzyme Inhibition:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): this compound has been studied for its ability to inhibit AChE and BChE, which are crucial in the hydrolysis of acetylcholine, impacting neurotransmission . The inhibition of these enzymes can lead to increased levels of acetylcholine, which may be beneficial in treating conditions like Alzheimer's disease.

2. Antimicrobial Activity:

  • Recent investigations have highlighted the antimicrobial properties of piperidine derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound exhibited strong bactericidal activity at low concentrations comparable to established antibiotics like vancomycin .

3. Anti-inflammatory Properties:

  • The compound has also been explored for its anti-inflammatory effects, particularly through the inhibition of the NLRP3 inflammasome pathway. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Enzyme Inhibition

In a study evaluating various carbamate derivatives for AChE inhibition, this compound was found to exhibit moderate inhibitory activity compared to other derivatives. The structure–activity relationship indicated that modifications on the piperidine ring could enhance inhibitory potency .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antibacterial activity of piperidine derivatives against resistant strains. This compound demonstrated significant effectiveness against MRSA strains, with minimum inhibitory concentrations (MIC) comparable to those of last-resort antibiotics .

Research Findings

Activity Target IC50/Effectiveness
AChE InhibitionAcetylcholinesteraseIC50 = 38.98 µM for certain derivatives
BChE InhibitionButyrylcholinesteraseIC50 = 1.60 µM for selective compounds
Antimicrobial ActivityGram-positive bacteriaMIC = 0.78 - 3.125 µg/mL against MRSA
Anti-inflammatoryNLRP3 inflammasomeSignificant reduction in IL-1β release

Q & A

Q. Basic Research Focus

  • HPLC-MS : Detects hydrolysis products (e.g., free piperidine or methylamine) under accelerated stability conditions (40°C/75% RH) .
  • FT-IR : Monitors carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) to track degradation .

Advanced Consideration : Conflicting stability data (e.g., pH-dependent hydrolysis rates) may stem from buffer interactions. Use phosphate-free buffers (e.g., Tris-HCl) to avoid catalytic effects .

How do structural modifications of the piperidine ring influence biological activity?

Basic Research Focus
The piperidine moiety’s basicity (pKa ~10.5) enhances membrane permeability. Methylcarbamate substitution at the 4-position introduces steric hindrance, altering receptor binding kinetics. In vitro assays (e.g., radioligand displacement) quantify affinity for targets like serotonin or dopamine receptors .

Advanced Consideration : Molecular dynamics simulations (AMBER or CHARMM force fields) predict conformational flexibility and docking poses. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protonation state variability .

What strategies mitigate batch-to-batch variability in synthetic yields?

Q. Basic Research Focus

  • Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy monitors reaction progress in real time .
  • DoE Optimization : Factorial designs (e.g., 2³) identify critical parameters (e.g., equivalents of methyl chloroformate, reaction time) .

Advanced Consideration : Trace metal impurities (e.g., Fe³⁺ from stainless steel reactors) can catalyze side reactions. Chelating agents (EDTA) or glass-lined reactors improve consistency .

How can enantiomeric purity be ensured during synthesis?

Advanced Research Focus
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) separates enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) achieve >99% ee .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Solvent Volume Reduction : Switch from batch to flow chemistry for safer handling of methyl chloroformate .
  • Thermal Safety : Reaction calorimetry identifies exothermic peaks (>50°C) requiring controlled addition rates .

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